molecular formula C9H16ClNO2 B1383636 Octahydroindolizine-3-carboxylic acid hydrochloride CAS No. 2044713-41-7

Octahydroindolizine-3-carboxylic acid hydrochloride

Cat. No.: B1383636
CAS No.: 2044713-41-7
M. Wt: 205.68 g/mol
InChI Key: ATOMFAPNKKTGAQ-UHFFFAOYSA-N
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Description

Octahydroindolizine-3-carboxylic acid hydrochloride is a synthetic compound derived from the octahydroindolizine scaffold. This compound features a bicyclic structure containing a six-membered nitrogen-containing ring fused to a five-membered ring, with a carboxylic acid group attached at the third position and a hydrochloric acid salt.

Scientific Research Applications

Octahydroindolizine-3-carboxylic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.

    Medicine: The compound’s structural properties make it a candidate for drug discovery and development, particularly in designing molecules with potential therapeutic effects.

    Industry: It finds applications in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Safety and Hazards

The safety data for Octahydroindolizine-3-carboxylic acid hydrochloride indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the Japp–Klingmann azo-ester intermediate, which undergoes further cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

the indolizine core structure is known to interact with various biological targets, potentially exhibiting antibacterial and anticancer properties. The compound’s effects are likely mediated through interactions with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares a similar core structure but differs in the degree of saturation and functional groups.

    Indolizine derivatives: Various derivatives of indolizine exhibit different biological activities and chemical properties.

Uniqueness

Octahydroindolizine-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group at the third position. This configuration provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOMFAPNKKTGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizine-3-carboxylic acid hydrochloride
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Octahydroindolizine-3-carboxylic acid hydrochloride
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Octahydroindolizine-3-carboxylic acid hydrochloride
Reactant of Route 4
Octahydroindolizine-3-carboxylic acid hydrochloride
Reactant of Route 5
Octahydroindolizine-3-carboxylic acid hydrochloride
Reactant of Route 6
Octahydroindolizine-3-carboxylic acid hydrochloride

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